molecular formula C25H28O4 B1198146 4-hydroxypanduratin A

4-hydroxypanduratin A

Cat. No. B1198146
M. Wt: 392.5 g/mol
InChI Key: AYPOOQWQTQIRFW-ZRCGQRJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxypanduratin A is a natural product found in Boesenbergia rotunda with data available.

Scientific Research Applications

Antiviral Potential

4-Hydroxypanduratin A, derived from the Fingerroot plant, demonstrates significant antiviral properties. It's particularly noted for its potential as a drug against the Japanese Encephalitis Virus (JEV). The compound effectively inhibits the activity of the NS2B/NS3 protease, crucial for viral replication in JEV, suggesting its promise as a potential drug candidate for JEV infections (Seniya et al., 2013).

Antimicrobial Activity

Research has shown that 4-Hydroxypanduratin A possesses strong antimicrobial properties against significant foodborne pathogens, including Bacillus cereus and Staphylococcus aureus. Its rapid bacterial killing ability, as assessed by time-kill assays, underscores its potential as an antimicrobial agent in food safety applications (Marliyana et al., 2017).

Skin Health and Depigmentation

4-Hydroxypanduratin A has been studied for its effects on skin health, particularly in the context of depigmentation. It demonstrates inhibitory activity on melanin biosynthesis and tyrosinase activity, making it a potential ingredient for skin-whitening products and treatments for hyperpigmentation (Yoon et al., 2007).

Anti-inflammatory Properties

The compound has also been recognized for its anti-inflammatory effects. Studies indicate that it can significantly inhibit the production of nitric oxide and other inflammatory mediators, supporting its traditional use in the treatment of inflammatory-related diseases (Tewtrakul et al., 2009).

Inhibition of MMP-1 Expression

In the context of dermatology, 4-Hydroxypanduratin A has been found to inhibit the expression of Matrix Metalloproteinase-1 (MMP-1) in UV-irradiated human skin fibroblasts. This suggests its potential application in preventing or treating skin aging caused by UV exposure (Shim et al., 2009).

Potential in Cancer Treatment

The compound's efficacy in inhibiting the Nuclear Factor κB-dependent signaling pathway in human lung adenocarcinoma cells suggests its potential application in cancer treatment, particularly in managing inflammation-associated cancers (Tanigaki et al., 2019).

properties

Product Name

4-hydroxypanduratin A

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]-(2,4,6-trihydroxyphenyl)methanone

InChI

InChI=1S/C25H28O4/c1-15(2)9-11-19-16(3)10-12-20(17-7-5-4-6-8-17)23(19)25(29)24-21(27)13-18(26)14-22(24)28/h4-10,13-14,19-20,23,26-28H,11-12H2,1-3H3/t19-,20+,23-/m1/s1

InChI Key

AYPOOQWQTQIRFW-ZRCGQRJVSA-N

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)O)O)C3=CC=CC=C3

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)O)O)C3=CC=CC=C3

synonyms

4-hydroxypanduratin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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